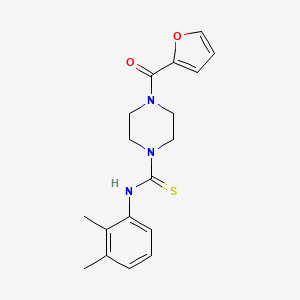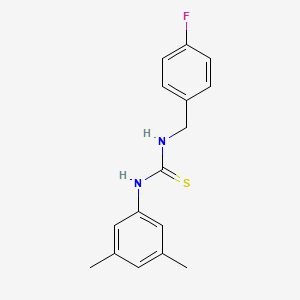
N-(2,3-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
説明
N-(2,3-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, also known as TFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TFP is a piperazine derivative that has been shown to possess a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide involves its interaction with ion channels, specifically the hERG channel. This compound binds to the channel and blocks the flow of potassium ions, which can lead to changes in membrane potential and affect cellular signaling pathways. This compound has also been shown to interact with other ion channels and receptors, although the exact mechanisms of these interactions are still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including changes in ion channel function, alterations in cellular signaling pathways, and modulation of gene expression. This compound has also been shown to induce apoptosis in cancer cells, although the exact mechanisms of this effect are still being studied. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-(2,3-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in lab experiments is its ability to selectively modulate ion channels, which can be useful in studying their role in various biological processes. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, particularly at high concentrations. Additionally, this compound may not be effective in all cell types or in all experimental conditions, and further research is needed to fully understand its effects.
将来の方向性
There are many potential future directions for research on N-(2,3-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide. One area of interest is in the development of new drugs for the treatment of neurological disorders, particularly those involving ion channel dysfunction. This compound may also be useful in the study of cancer and in the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in other areas of biology and medicine.
科学的研究の応用
N-(2,3-dimethylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been used in a variety of research applications due to its ability to modulate various biological processes. One of the most notable applications of this compound is in the study of ion channels. This compound has been shown to selectively inhibit a type of potassium ion channel known as the hERG channel, which is involved in regulating cardiac function. This compound has also been used to study the role of ion channels in cancer, as well as in the development of new drugs for the treatment of neurological disorders.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-5-3-6-15(14(13)2)19-18(24)21-10-8-20(9-11-21)17(22)16-7-4-12-23-16/h3-7,12H,8-11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGUWTUDOPSEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3986655.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B3986659.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B3986665.png)
![1-{[4-(benzyloxy)-3-ethoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B3986667.png)

![ethyl 4-[(3-acetylphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3986681.png)

![5-benzoyl-4-hydroxy-6-[5-(3-nitrophenyl)-2-furyl]-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B3986708.png)
![8-chloro-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3986717.png)
![methyl 4-[(4-butoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3986720.png)
![5-(4-methoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986728.png)

![4-[(2-ethyl-6-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3986739.png)